molecular formula C19H15N5O B12598330 N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide

Cat. No.: B12598330
M. Wt: 329.4 g/mol
InChI Key: UKWNUNOEZRDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both quinoline and indole structures within the molecule suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole-3-carboxamide derivative, followed by the introduction of the quinoline moiety. The final step involves the formation of the hydrazinylidenemethyl group through a condensation reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce hydrazine-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Indole derivatives: Such as indomethacin and tryptophan, known for their anti-inflammatory and biological roles.

Uniqueness

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-23-12-22-19(25)15-11-24(16-8-2-1-7-14(15)16)17-9-3-5-13-6-4-10-21-18(13)17/h1-12H,20H2,(H,22,23,25)

InChI Key

UKWNUNOEZRDVPK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=CC4=C3N=CC=C4)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=CC4=C3N=CC=C4)C(=O)NC=NN

Origin of Product

United States

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